Boc-5(S)-tert-butyl-L-proline
Overview
Description
“Boc” refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines . “Proline” is an amino acid, and the “(S)-tert-butyl” and “5” likely refer to specific substitutions on the proline molecule .
Molecular Structure Analysis
The molecular structure of “Boc-5(S)-tert-butyl-L-proline” would likely include a proline backbone with a tert-butyl group and a Boc protecting group attached. The “5” and “(S)” indicate the position and stereochemistry of the tert-butyl substitution, respectively .
Chemical Reactions Analysis
“this compound” would likely participate in reactions similar to other Boc-protected amines. For example, the Boc group can be removed under acidic conditions to reveal the free amine . Additionally, the compound might participate in peptide coupling reactions if it is part of a larger peptide sequence .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Generally, Boc-protected amines are stable under basic conditions but can be deprotected under acidic conditions .
Scientific Research Applications
Plant Stress Resistance
Boc-5(S)-tert-butyl-L-proline is related to proline, a major organic osmolyte accumulating in various plant species in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. Studies indicate a positive relationship between the accumulation of proline and plant stress tolerance, although its exact roles in plant osmotolerance remain controversial. Genetically-engineered plants with transgenes for proline production have faced limitations in producing sufficient amounts to ameliorate stress effects. However, exogenous applications of proline have led to significant increases in growth and final crop yield under environmental stress conditions in many plant species. Further investigations are required to determine the most effective concentrations, application timings, and responsive growth stages for proline application in crop production under stress environments (Ashraf & Foolad, 2007).
Plant Defense Mechanisms
Pyrroline-5-carboxylate (P5C), an intermediate product of proline biosynthesis and catabolism, plays a crucial role in plant defense against pathogens and abiotic stress. The proline-P5C metabolism is tightly regulated in plants, especially during pathogen infection. It has been implicated in resistance and non-host resistance against invading pathogens. Proline dehydrogenase and delta-ornithine amino transferase, both involved in P5C synthesis, are implicated in the defense response of plants against bacterial pathogens. This review highlights the importance of understanding the regulation of P5C levels and its metabolism in plant defense mechanisms, suggesting that alterations in mitochondrial P5C synthesis or increased P5C levels could induce hypersensitive response-associated cell death in plants inoculated with pathogens (Qamar, Mysore, & Senthil-Kumar, 2015).
Mechanism of Action
Target of Action
Boc-5(S)-tert-butyl-L-proline, also known as (2S,5S)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, primarily targets the Glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R is a member of the secretin class of G protein-coupled receptors (GPCRs) and plays a crucial role in regulating blood glucose levels . It is recognized as a therapeutic target for conditions such as type 2 diabetes and obesity .
Mode of Action
Boc-5 acts as an agonist at the GLP-1R . It binds to the receptor and activates it, leading to a series of intracellular events. The activation of GLP-1R by Boc-5 results in the reduction of food intake, slowing of gastric emptying, stimulation of insulin secretion (which is glucose-dependent), and elevation in insulin sensitivity . These actions collectively contribute to the regulation of blood glucose levels and body weight .
Biochemical Pathways
The activation of GLP-1R by Boc-5 triggers several biochemical pathways. The most notable is the insulin signaling pathway , which is crucial for the regulation of glucose homeostasis . The activation of GLP-1R enhances glucose-stimulated insulin secretion, contributing to the control of blood glucose levels . Additionally, the activation of GLP-1R by Boc-5 can lead to a reduction in food intake and slowing of gastric emptying, both of which reduce nutrient-drive at β-cells .
Pharmacokinetics
The compound’s potential for oral availability has been noted , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties would impact the bioavailability of the compound, influencing its efficacy and safety.
Result of Action
The activation of GLP-1R by Boc-5 leads to several molecular and cellular effects. It induces a durable restoration of glycemic control, as evidenced by the normalization of hemoglobin A1c and intraperitoneal glucose tolerance in diabetic mice . Additionally, it leads to weight (fat) loss associated with dose-dependent effects . These effects are achieved through the reduction in food intake, slowing of gastric emptying, stimulation of insulin secretion, and elevation in insulin sensitivity .
Safety and Hazards
Future Directions
The future directions for research involving “Boc-5(S)-tert-butyl-L-proline” would likely depend on its intended applications. If it’s being used in peptide synthesis, potential research directions could include the development of more efficient synthesis methods, the design of novel peptides, or the study of the biological activity of these peptides .
Biochemical Analysis
Biochemical Properties
Boc-5(S)-tert-butyl-L-proline interacts with the GLP-1R, a receptor involved in the regulation of glucose homeostasis . As an agonist, it binds to the GLP-1R, triggering a series of biochemical reactions that lead to the activation of the receptor . The nature of these interactions involves the formation of a complex between the compound and the receptor, which then triggers downstream signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to invoke sustained glycemic control and weight loss in diabetic mice . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the GLP-1R . As an agonist, it activates the receptor, leading to changes in gene expression and enzyme activity . This can result in various cellular effects, such as improved glycemic control and weight loss .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce a durable restoration of glycemic control in diabetic mice following 4 weeks of daily administration . This suggests that the compound has a stable effect over time, with no significant degradation or loss of efficacy observed in these studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in diabetic mice, a dose of 3 mg of this compound was able to induce a durable restoration of glycemic control . The specific threshold effects and potential toxic or adverse effects at high doses are not clearly mentioned in the available literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Given its role as a GLP-1R agonist , it is likely involved in the regulation of glucose homeostasis and other related metabolic processes.
Subcellular Localization
The subcellular localization of this compound is not clearly mentioned in the available literature. Given its role as a GLP-1R agonist , it is likely to interact with the GLP-1R at the cell membrane, where this receptor is typically localized.
Properties
IUPAC Name |
(2S,5S)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLVEFJKWRNHB-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443504 | |
Record name | Boc-5(S)-tert-butyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185142-24-9 | |
Record name | Boc-5(S)-tert-butyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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